molecular formula C34H66O6S3Sn B14597338 Butyltintris[2-(octanoyloxy)ethylmercaptide] CAS No. 59118-80-8

Butyltintris[2-(octanoyloxy)ethylmercaptide]

Cat. No.: B14597338
CAS No.: 59118-80-8
M. Wt: 785.8 g/mol
InChI Key: FXMZXUNYBBSBCI-UHFFFAOYSA-K
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Description

Butyltintris[2-(octanoyloxy)ethylmercaptide] is an organotin compound with the molecular formula C34H66O6S3Sn . This compound is known for its unique structure, which includes a butyl group attached to a tin atom, and three 2-(octanoyloxy)ethylmercaptide groups. It is commonly used in various industrial applications due to its catalytic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyltintris[2-(octanoyloxy)ethylmercaptide] typically involves the reaction of butyltin trichloride with 2-(octanoyloxy)ethylmercaptan in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Butyltin trichloride+32-(octanoyloxy)ethylmercaptanButyltintris[2-(octanoyloxy)ethylmercaptide]+3HCl\text{Butyltin trichloride} + 3 \text{2-(octanoyloxy)ethylmercaptan} \rightarrow \text{Butyltintris[2-(octanoyloxy)ethylmercaptide]} + 3 \text{HCl} Butyltin trichloride+32-(octanoyloxy)ethylmercaptan→Butyltintris[2-(octanoyloxy)ethylmercaptide]+3HCl

Industrial Production Methods

In industrial settings, the production of Butyltintris[2-(octanoyloxy)ethylmercaptide] is scaled up using similar reaction conditions. The process involves the use of large reactors and precise control of temperature and pressure to optimize yield and purity. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Butyltintris[2-(octanoyloxy)ethylmercaptide] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The mercaptide groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted organotin compounds.

Scientific Research Applications

Butyltintris[2-(octanoyloxy)ethylmercaptide] has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of Butyltintris[2-(octanoyloxy)ethylmercaptide] involves its interaction with various molecular targets. The compound acts as a catalyst by facilitating the formation and breaking of chemical bonds. It interacts with substrates through coordination with the tin atom, which enhances the reactivity of the substrates and lowers the activation energy of the reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyltintris[2-(octanoyloxy)ethylmercaptide] is unique due to its specific ester groups, which impart distinct reactivity and solubility properties. This makes it particularly useful in certain industrial applications where other organotin compounds may not be as effective.

Properties

CAS No.

59118-80-8

Molecular Formula

C34H66O6S3Sn

Molecular Weight

785.8 g/mol

IUPAC Name

2-[butyl-bis(2-octanoyloxyethylsulfanyl)stannyl]sulfanylethyl octanoate

InChI

InChI=1S/3C10H20O2S.C4H9.Sn/c3*1-2-3-4-5-6-7-10(11)12-8-9-13;1-3-4-2;/h3*13H,2-9H2,1H3;1,3-4H2,2H3;/q;;;;+3/p-3

InChI Key

FXMZXUNYBBSBCI-UHFFFAOYSA-K

Canonical SMILES

CCCCCCCC(=O)OCCS[Sn](CCCC)(SCCOC(=O)CCCCCCC)SCCOC(=O)CCCCCCC

Origin of Product

United States

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